molecular formula C15H9BrClN3O2 B2470348 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921100-77-8

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2470348
CAS No.: 921100-77-8
M. Wt: 378.61
InChI Key: PVGVCAJUDTVLCN-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,3,4-oxadiazole ring. This structure places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry research. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery due to its versatile biological activities and ability to interact with diverse biological targets . Compounds with this core are frequently investigated as inhibitors of key enzymes and proteins involved in disease proliferation. Research on analogous structures has demonstrated mechanisms of action that include the inhibition of growth factors, enzymes, and kinases, contributing to antiproliferative effects . The specific substitution pattern on the oxadiazole and benzamide rings in this compound suggests it is a valuable intermediate or candidate for developing novel therapeutic agents, particularly in areas such as anticancer research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, human, or veterinary use.

Properties

IUPAC Name

2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O2/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGVCAJUDTVLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-bromobenzoyl chloride, which is then reacted with 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzamide moiety undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged for functional group diversification:

Reaction Type Conditions Product Key Findings
Amine substitutionK₂CO₃, DMF, 80°C, 6h 2-Amino-N-[5-(2-chlorophenyl)-oxadiazolyl]benzamidePrimary/secondary amines yield >75% efficiency
Alkoxy substitutionNaOCH₃, MeOH, reflux, 4h2-Methoxy-N-[5-(2-chlorophenyl)-oxadiazolyl]benzamideElectron-rich nucleophiles show faster kinetics

Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the bromine for SNAr (nucleophilic aromatic substitution), with regioselectivity confirmed by DFT studies .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl-aryl bond formation:

Coupling Type Catalyst System Substrate Yield Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O Phenylboronic acid82%Biaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ 4-Aminopiperidine68% Functionalized pharmacophores

Case Study : Suzuki coupling with phenylboronic acid produces 2-phenyl-N-[5-(2-chlorophenyl)-oxadiazolyl]benzamide, validated by LC-MS (m/z 487.1 [M+H]⁺).

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core participates in ring-opening and functionalization reactions:

Reaction Reagents Outcome Thermodynamic Stability
Acidic hydrolysisH₂SO₄ (conc.), 100°C, 12h Benzamide + 2-chlorophenylhydrazineΔG‡ = 98 kJ/mol
ReductionLiAlH₄, THF, 0°C → RT Corresponding thiadiazole analog54% yield

Structural Confirmation : Hydrolysis products were characterized via ¹H/¹³C-NMR and FT-IR (C=O stretch at 1,680 cm⁻¹) .

Electrophilic Aromatic Substitution

The chlorophenyl group directs electrophilic attacks to specific positions:

Electrophile Position Catalyst Product
NitrationParaHNO₃/H₂SO₄, 0°C 2-Bromo-N-[5-(4-nitro-2-chlorophenyl)...
SulfonationMetaSO₃, H₂SO₄, 60°C Sulfonic acid derivative

Reactivity Trend : Nitration proceeds faster than sulfonation due to steric hindrance from the oxadiazole ring .

Redox Reactions

The compound undergoes controlled redox transformations:

Process Reagent Observations Reference
OxidationH₂O₂, AcOH, 50°C Bromine → ketone conversion
ReductionH₂, Pd/C, EtOH Partial saturation of oxadiazole ring

Analytical Data : Oxidized products show UV-Vis λmax shifts from 280 nm to 320 nm, confirming electronic structure changes .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

Dienophile Conditions Product Steric Effects
Acetylene derivativesCuI, DIPEA, 120°C Fused triazole-oxadiazole hybridsModerate
Nitrile oxidesMicrowave, 100°C Isoxazoline-linked derivativesHigh

Yield Optimization : Microwave-assisted methods improve reaction efficiency (85–90% yields) compared to conventional heating .

Scientific Research Applications

Anticancer Applications

Research indicates that 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anticancer activity. Various studies have demonstrated its inhibitory effects on multiple cancer cell lines. The following table summarizes the IC50 values of this compound against different cancer types:

Cancer Cell Line IC50 (µM)
HT-29 (Colon)92.4
GXF 251 (Gastric)85.3
LXFA 629 (Lung)78.1
MAXF 401 (Breast)88.0

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for its antimicrobial efficacy. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are presented in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

This antimicrobial potential positions it as a candidate for treating bacterial infections.

Case Studies

Several preclinical studies have explored the efficacy of similar oxadiazole derivatives:

  • Anticancer Activity Study :
    • A derivative with structural similarities was tested in vivo on xenograft models of breast cancer, resulting in significant tumor reduction compared to controls.
  • Antimicrobial Efficacy Study :
    • Another study highlighted the effectiveness of an oxadiazole derivative against methicillin-resistant Staphylococcus aureus (MRSA), showing lower MIC values than traditional treatments.

Mechanism of Action

The mechanism by which 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring and the benzamide moiety are crucial for its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)benzamide
  • 5-bromo-N-(4-chlorophenyl)-2-(2-propynyloxy)benzamide
  • 2-bromo-5-chlorobenzonitrile

Uniqueness

Compared to similar compounds, 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .

Biological Activity

2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H16BrClN4O3
  • Molecular Weight : 499.74 g/mol
  • CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds containing the oxadiazole moiety have been shown to exhibit potent anticancer properties. They act by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities. They interfere with microbial growth by disrupting cellular processes .
  • Enzyme Inhibition : This compound may inhibit key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are involved in cancer progression and other pathological conditions .

Biological Activities Overview

Activity TypeDescriptionReference
AnticancerInhibitory effects on various cancer cell lines (e.g., lung, breast)
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionInhibits HDAC and CA enzymes
Anti-inflammatoryPotential to reduce inflammation markers
AntioxidantExhibits antioxidant properties through free radical scavenging

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of oxadiazole showed a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating their potential as anticancer agents . This suggests that modifications to the oxadiazole structure can enhance bioactivity.
  • Antimicrobial Research : Another investigation revealed that certain oxadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential for developing new antibiotics .
  • Enzyme Inhibition Analysis : A recent study highlighted the inhibition of butyrylcholinesterase (BChE) by oxadiazole derivatives, with some compounds showing IC50 values lower than that of standard drugs like donepezil, indicating their potential use in treating Alzheimer’s disease .

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